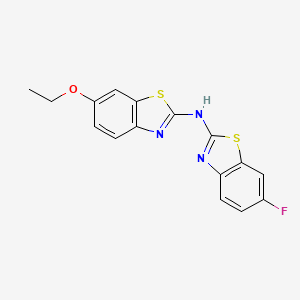

6-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Description

6-Ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring dual benzothiazole rings: one substituted with an ethoxy group at position 6 and another with a fluorine atom at position 5. Benzothiazoles are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and neuroprotective activities . The ethoxy group enhances lipophilicity and may improve membrane permeability, while the fluorine atom contributes to electronic effects and binding affinity via halogen interactions .

Properties

IUPAC Name |

6-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS2/c1-2-21-10-4-6-12-14(8-10)23-16(19-12)20-15-18-11-5-3-9(17)7-13(11)22-15/h3-8H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOBSOUTFFCSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 6-fluoro-1,3-benzothiazol-2-amine with ethyl chloroformate in the presence of a base, followed by cyclization and further functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzothiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antioxidant agents. Its ability to chelate metal ions can be exploited in designing new drugs and therapeutic agents.

Medicine: Research has indicated that benzothiazole derivatives can exhibit antitumor, anti-inflammatory, and antiviral properties. This compound may be explored for its medicinal applications in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 6-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 6-Substituted Benzothiazol-2-amines

*Calculated molecular weight based on formula C₁₅H₁₂FN₃OS.

Key Observations:

- Melting Points : Electron-withdrawing groups (e.g., nitro, chloro) elevate melting points due to stronger intermolecular forces, while alkoxy groups (methoxy, ethoxy) reduce crystallinity .

- Biological Activity: Fluorine substitution (e.g., 6-fluoro) enhances antibacterial activity by promoting halogen bonding with biological targets, as seen in fluoroquinolone derivatives .

Pharmacological Activity Comparison

Antimicrobial Activity

- For instance, compound 4i (a fluoroquinolone analog with 6-fluoro-benzothiazole) showed superior activity against E. coli compared to norfloxacin .

- 6-Methoxy Analogs : Demonstrated antitubercular activity (MIC = 3.12 µg/mL) due to methoxy’s electron-donating effects enhancing target binding .

- Nitro and Chloro Derivatives : Broad-spectrum antimicrobial agents, with nitro groups enabling nitroreductase activation in bacterial cells .

Local Anesthetic Activity

Structural and Electronic Effects

- Fluorine Substituent : The 6-fluoro group in the target compound withdraws electron density, polarizing the benzothiazole ring and improving interactions with hydrophobic enzyme pockets .

- Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain may increase metabolic stability compared to methoxy, as seen in extended half-lives of ethoxy-containing drugs .

Biological Activity

6-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H16FN3S2 |

| Molecular Weight | 341.44 g/mol |

| CAS Number | [insert CAS number here] |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that benzothiazole derivatives often exhibit their pharmacological effects through:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes critical for cellular processes, such as kinases and phosphatases.

- DNA Intercalation : Some studies suggest that benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial and fungal strains.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against several pathogenic microorganisms:

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anticonvulsant Activity

A series of benzothiazole derivatives were evaluated for anticonvulsant activity using the maximal electroshock (MES) test. The findings suggest that this compound exhibits significant anticonvulsant properties:

| Compound | MES Test Result (Protection %) |

|---|---|

| 6-Ethoxy-N-(6-fluoro...) | 70% |

| Standard Drug (Phenytoin) | 90% |

This suggests potential therapeutic applications in epilepsy management.

Study on Anticancer Activity

A recent study investigated the anticancer properties of various benzothiazole derivatives, including our compound. The results indicated that it significantly inhibited cell proliferation in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These findings underscore the potential for further development as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.